molecular formula C23H20N2O4S B496767 N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE

N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE

Cat. No.: B496767
M. Wt: 420.5g/mol
InChI Key: AJMKATNMTSMDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzofuran moiety, a pyrrolidine sulfonyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5g/mol

IUPAC Name

N-dibenzofuran-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H20N2O4S/c26-23(16-7-10-18(11-8-16)30(27,28)25-13-3-4-14-25)24-17-9-12-20-19-5-1-2-6-21(19)29-22(20)15-17/h1-2,5-12,15H,3-4,13-14H2,(H,24,26)

InChI Key

AJMKATNMTSMDPP-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.